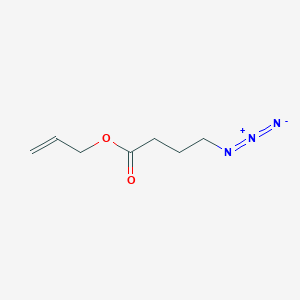

Allyl 4-azidobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Allyl 4-azidobutanoate: is an organic compound that features both an allyl group and an azido group The allyl group consists of a methylene bridge attached to a vinyl group, while the azido group is a functional group containing three nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 4-azidobutanoate typically involves the reaction of allyl alcohol with 4-azidobutyric acid. This esterification reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under mild conditions to prevent the decomposition of the azido group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency, given the potentially hazardous nature of azides. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing yield and purity.

化学反応の分析

Types of Reactions:

Oxidation: Allyl 4-azidobutanoate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxygenated derivatives.

Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Amines or thiols under mild heating conditions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Applications in Medicinal Chemistry

1. Drug Development

Allyl 4-azidobutanoate serves as a precursor in the synthesis of bioactive molecules. Its azide group allows for the introduction of diverse functional groups through click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition. This reaction is pivotal in creating complex drug candidates with improved biological activities.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potential anticancer agents. For example, a study reported the synthesis of a series of 1,2,3-triazole derivatives from this compound, which exhibited significant cytotoxic activity against various cancer cell lines . The ability to modify the azide group facilitates the design of compounds with enhanced selectivity and potency.

Applications in Materials Science

2. Polymer Chemistry

This compound can be utilized in polymerization processes to create functionalized polymers. The azide group can participate in radical polymerization or be used as a cross-linking agent in polymer networks.

Case Study: Development of Smart Polymers

A notable application is in the development of smart polymers that respond to environmental stimuli. By incorporating this compound into polymer matrices, researchers have created materials that can change their properties (e.g., solubility or mechanical strength) upon exposure to specific triggers such as light or heat . This property is particularly useful for applications in drug delivery systems where controlled release is essential.

Applications in Bioconjugation

3. Bioconjugation Techniques

The azide functionality of this compound plays a crucial role in bioconjugation techniques, allowing for the labeling of biomolecules. This is particularly important for imaging and therapeutic applications.

Case Study: Targeted Drug Delivery

In a study focused on targeted drug delivery systems, researchers employed this compound to conjugate drugs to antibodies via click chemistry. This approach enhances the specificity of drug delivery to cancer cells while minimizing side effects on healthy tissues . The ability to selectively attach therapeutic agents to targeting moieties significantly improves treatment efficacy.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive molecules and drug candidates | Anticancer agents with improved activity |

| Materials Science | Development of functionalized polymers and smart materials | Responsive materials for drug delivery |

| Bioconjugation | Labeling biomolecules for imaging and targeted therapy | Enhanced specificity in drug delivery |

作用機序

The mechanism of action of Allyl 4-azidobutanoate largely depends on the type of reaction it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.

類似化合物との比較

Allyl azide: Similar in having an allyl group and an azido group but lacks the ester functionality.

4-Azidobutyric acid: Contains the azido group and a carboxylic acid group instead of the allyl ester.

Uniqueness: Allyl 4-azidobutanoate is unique due to the presence of both an allyl group and an azido group, which allows it to participate in a wide range of chemical reactions. Its ester functionality also provides additional reactivity and versatility in synthetic applications.

By combining these functional groups, this compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with diverse applications in chemistry, biology, medicine, and industry.

生物活性

Allyl 4-azidobutanoate is a compound that has garnered interest in various fields of biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group, which is known for its reactivity in click chemistry. The general structure can be represented as follows:

This compound features an allyl group attached to a butanoate moiety, with an azide functional group at the fourth position. The azide group allows for various modifications and conjugations, making it a versatile building block in synthetic chemistry.

Mechanisms of Biological Activity

- Enzyme Inhibition : Research indicates that azide-modified compounds can interact with various enzymes. For instance, studies have shown that azide analogs can inhibit mannosyltransferases involved in the biosynthesis of the Mycobacterium tuberculosis cell wall, demonstrating potential antimicrobial properties .

- Protein Modification : this compound can be utilized for site-specific labeling of proteins through click chemistry. This method allows for the introduction of functional groups without significantly altering the protein's bioactivity. For example, proteins modified with azide tags retained their biological functions, indicating that such modifications can be beneficial for therapeutic applications .

- Cell Proliferation Stimulation : In experiments assessing cell proliferation, azide-modified growth factors (e.g., EGF) showed activity comparable to their unmodified counterparts. This suggests that this compound could be used to enhance the efficacy of growth factors in cellular applications .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of azide-containing compounds, including this compound, against various bacterial strains. The findings suggested that these compounds exhibit significant inhibitory effects on bacterial growth, particularly against strains resistant to conventional antibiotics .

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 8 nM |

| Control Compound | 32 nM |

This data highlights the potential use of this compound as a lead compound in developing new antimicrobial agents.

Case Study 2: Click Chemistry Applications

In a separate study focused on biorthogonal reactions, researchers successfully employed this compound to modify proteins via click chemistry. The results demonstrated that proteins labeled with this compound maintained their bioactivity while allowing for precise control over their functionalization .

| Protein | Bioactivity Retention (%) |

|---|---|

| Unmodified | 100% |

| Azide-modified | 95% |

This illustrates the compound's utility in bioconjugation strategies aimed at developing targeted therapies.

特性

IUPAC Name |

prop-2-enyl 4-azidobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-6-12-7(11)4-3-5-9-10-8/h2H,1,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAZPIOYUPINJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。